
1-Benzyl-3-(butan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(butan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a benzyl group and a butan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(butan-2-yl)benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with benzyl chloride and butan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve the desired product.
Grignard Reaction: Another approach involves the reaction of benzylmagnesium chloride with 3-(butan-2-yl)benzene in the presence of a suitable solvent like diethyl ether. This method allows for the formation of the desired compound through the nucleophilic addition of the Grignard reagent to the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 1-Benzyl-3-(butan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds or functional groups.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: H₂ with Pd/C catalyst.
Substitution: HNO₃/H₂SO₄ for nitration, Cl₂/FeCl₃ for chlorination.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfo, or halo-substituted benzene derivatives.
科学的研究の応用
1-Benzyl-3-(butan-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 1-Benzyl-3-(butan-2-yl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways.
類似化合物との比較
1-Benzyl-3-(butan-2-yl)benzene can be compared with other similar compounds, such as:
1-Benzyl-2-(butan-2-yl)benzene: Similar structure but different substitution pattern, leading to variations in reactivity and properties.
1-Benzyl-4-(butan-2-yl)benzene:
1-Benzyl-3-(methyl)benzene: A simpler analog with a methyl group instead of the butan-2-yl group, used for comparison in studies of steric and electronic effects.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity, physical properties, and potential applications. The presence of both benzyl and butan-2-yl groups provides a distinct combination of steric and electronic effects, making it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
112935-64-5 |
|---|---|
分子式 |
C17H20 |
分子量 |
224.34 g/mol |
IUPAC名 |
1-benzyl-3-butan-2-ylbenzene |
InChI |
InChI=1S/C17H20/c1-3-14(2)17-11-7-10-16(13-17)12-15-8-5-4-6-9-15/h4-11,13-14H,3,12H2,1-2H3 |
InChIキー |
ZXSOHVNHDOSVGC-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC=CC(=C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate](/img/structure/B14311783.png)
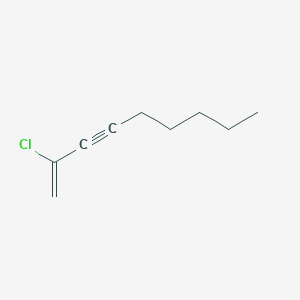
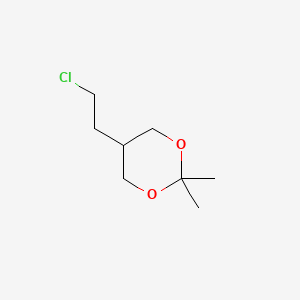
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14311789.png)
![3-[(6-Chloropyridin-2-yl)oxy]aniline](/img/structure/B14311790.png)

![9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14311802.png)
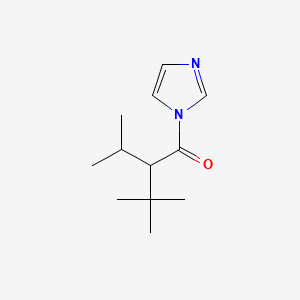
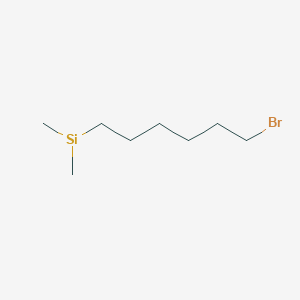
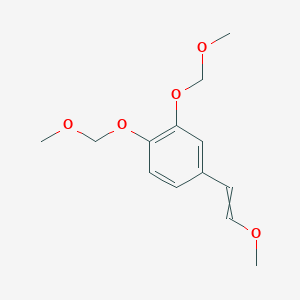

![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)
![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)
![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)
